molecular formula C5H10FN B8097868 (1R,3R)-3-Fluorocyclopentan-1-amine

(1R,3R)-3-Fluorocyclopentan-1-amine

Cat. No.: B8097868
M. Wt: 103.14 g/mol
InChI Key: YEPOLBBUNYSRBS-RFZPGFLSSA-N
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Description

(1R,3R)-3-Fluorocyclopentan-1-amine is a chiral amine featuring a cyclopentane ring substituted with a fluorine atom at the 3-position and an amine group at the 1-position, with both groups in the R configuration. Its molecular formula is C₅H₁₀FN, and it has a molecular weight of 103.14 g/mol . This compound is part of a broader class of fluorinated cyclopentylamines, which are critical intermediates in medicinal chemistry due to their ability to modulate pharmacokinetic properties such as metabolic stability, lipophilicity, and target binding affinity. The stereochemistry of the molecule is pivotal, as enantiomeric forms (e.g., (1S,3S) or (1R,3S)) can exhibit divergent biological activities .

This compound is commercially available as a hydrochloride salt (CAS 2567489-50-1), with suppliers in the U.S., China, India, and Germany .

Properties

IUPAC Name

(1R,3R)-3-fluorocyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c6-4-1-2-5(7)3-4/h4-5H,1-3,7H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPOLBBUNYSRBS-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of trans-3-fluorocyclopentan-1-amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and reaction conditions is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

Scientific Research Applications

Medicinal Chemistry

(1R,3R)-3-Fluorocyclopentan-1-amine is primarily studied for its potential as a lead compound in drug discovery. Its interactions with neurotransmitter systems suggest applications in treating neurological disorders. The fluorine substitution enhances binding affinity to various receptors, potentially modulating neurotransmitter release .

Enzyme Inhibition Studies

The compound exhibits significant potential in enzyme inhibition studies. Its amine group can participate in hydrogen bonding and ionic interactions, allowing it to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of ornithine aminotransferase (OAT), which is relevant in cancer research .

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing complex organic molecules. It can undergo various chemical reactions such as:

  • Oxidation to form ketones or carboxylic acids.
  • Reduction to generate different amine derivatives.
  • Nucleophilic substitution to introduce diverse functional groups into the cyclopentane ring .

Case Studies and Research Findings

Several studies have documented the biological activity and potential therapeutic applications of this compound:

  • Neurotransmitter Interaction Studies : Research indicates that compounds with similar structures can modulate neurotransmitter systems effectively. Investigations into their binding affinities reveal insights into their pharmacological potential .
  • Cancer Research Applications : The compound's ability to inhibit OAT has been explored in preclinical models of hepatocellular carcinoma (HCC), demonstrating significant anti-tumor effects at low doses .

Mechanism of Action

The mechanism of action of trans-3-fluorocyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity for these targets, leading to various biological effects. The compound may modulate neurotransmitter pathways, influencing neurological functions .

Comparison with Similar Compounds

Key Findings and Implications

Stereochemistry Dictates Function : The (1R,3R) configuration offers distinct binding modes compared to cis or racemic analogs, underscoring the need for enantioselective synthesis .

Substituent Effects : Fluorine improves solubility and hydrogen-bonding, while -CF₃ enhances lipophilicity and stability. Bicyclo systems trade strain for rigidity, optimizing target engagement .

Commercial Viability : (1R,3R)-3-Fluorocyclopentan-1-amine is prioritized in drug discovery due to its balanced properties, though analogs like bicyclo derivatives are gaining traction for niche applications .

Biological Activity

(1R,3R)-3-Fluorocyclopentan-1-amine is a fluorinated cyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of fluorinated compounds that exhibit various pharmacological properties, including enzyme inhibition and tumor imaging capabilities. This article aims to detail the biological activity of this compound, supported by research findings and case studies.

This compound is characterized by the presence of a fluorine atom at the 3-position of the cyclopentane ring. This modification can significantly influence its interaction with biological targets, particularly enzymes and receptors.

Research indicates that fluorinated compounds often act as enzyme inhibitors. For instance, studies have shown that related compounds like (1S,3S)-3-amino-4-fluorocyclopentane-1-carboxylic acid can inactivate ornithine aminotransferase (OAT) through mechanisms involving fluoride ion elimination and subsequent conjugate addition . Although specific mechanisms for this compound are less documented, its structural similarities suggest it may exhibit comparable enzymatic interactions.

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has been explored through various studies. Its ability to inhibit key enzymes could have implications in treating conditions such as cancer. For example, related fluorinated amino acids have demonstrated selective inhibition of OAT, leading to reduced tumor growth in animal models .

PET Imaging Applications

Fluorinated compounds are widely used in Positron Emission Tomography (PET) imaging due to their favorable pharmacokinetic properties. Studies on similar compounds like 4-fluorocyclopentane derivatives have shown promising results in tumor imaging, indicating that this compound might also serve as a viable PET imaging agent . The biodistribution of these compounds suggests efficient uptake in tumor tissues compared to normal tissues, enhancing their utility in cancer diagnostics.

Tumor Imaging Efficacy

In preclinical studies involving gliosarcoma models, fluorinated cyclopentane derivatives exhibited significant tumor-to-brain tissue ratios, suggesting their effectiveness as imaging agents . These findings highlight the potential of this compound in clinical settings for monitoring tumor progression or response to therapy.

In Vivo Biological Evaluation

A study evaluated the biodistribution and metabolic stability of related fluorinated compounds in vivo. Results indicated that these compounds maintained higher concentrations in tumor tissues over time compared to non-target tissues, reinforcing their specificity and efficacy as therapeutic agents .

Comparative Analysis Table

Compound Biological Activity Mechanism Application
This compoundPotential enzyme inhibitorPossible fluoride ion eliminationCancer treatment/imaging
(1S,3S)-3-amino-4-fluorocyclopentane-1-carboxylic acidSelective OAT inhibitorEnzyme inactivation via Michael additionTumor growth inhibition
4-fluorocyclopentane derivativesEffective PET imaging agentsSystem L and ASC transportTumor detection

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